2-Hydrazinyl-5,7-dimethylquinolin-8-ol
Description
Properties
IUPAC Name |
2-hydrazinyl-5,7-dimethylquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-6-5-7(2)11(15)10-8(6)3-4-9(13-10)14-12/h3-5,15H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOPKPJDBNRMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)NN)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362504 | |
| Record name | 2-hydrazinyl-5,7-dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317375-38-5 | |
| Record name | 2-hydrazinyl-5,7-dimethylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Chemical Transformations of 2 Hydrazinyl 5,7 Dimethylquinolin 8 Ol
Established Synthetic Methodologies for 2-Hydrazinyl-5,7-dimethylquinolin-8-ol
The synthesis of this compound is a multi-step process that begins with the formation of the core quinoline (B57606) ring, followed by the strategic introduction of the hydrazinyl group.
Quinoline Ring Formation Strategies
The construction of the 5,7-dimethylquinolin-8-ol skeleton can be achieved through classical quinoline synthesis reactions. These methods involve the condensation and cyclization of appropriately substituted aniline (B41778) and carbonyl compounds.
Friedländer Synthesis : This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the target molecule, the synthesis would likely start with 2-amino-4,6-dimethylphenol (B145764) and a suitable three-carbon carbonyl compound. The reaction is typically catalyzed by an acid or base. tandfonline.comnih.govnih.gov
Skraup Synthesis : A well-established method, the Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. To produce 5,7-dimethylquinolin-8-ol, 2-amino-4,6-dimethylphenol would be the starting aniline. The reaction is known for its harsh conditions but is a direct route to the quinoline core. daneshyari.comrsc.org
| Synthesis Method | Starting Materials (Proposed) | Key Features |
| Friedländer Synthesis | 2-amino-4,6-dimethylphenol + α-methylene ketone | Acid or base-catalyzed condensation and cyclodehydration. tandfonline.com |
| Skraup Synthesis | 2-amino-4,6-dimethylphenol + Glycerol | Requires strong acid (H₂SO₄) and an oxidizing agent. daneshyari.com |
Introduction of Hydrazinyl Moiety through Intermediate Pathways
Once the 5,7-dimethylquinolin-8-ol nucleus is formed, the introduction of the hydrazinyl group at the C-2 position typically proceeds through a nucleophilic substitution reaction on a suitable precursor. A common and effective strategy involves a 2-chloroquinoline (B121035) intermediate.
Formation of a 2-Chloroquinoline Intermediate : A crucial step is the conversion of the quinolin-2-one (or its tautomer, 2-hydroxyquinoline) derivative to a 2-chloroquinoline. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful method for converting N-arylacetamides directly into 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.comchemijournal.comresearchgate.net Applying this to N-(2-hydroxy-4,6-dimethylphenyl)acetamide would theoretically yield 2-chloro-5,7-dimethylquinolin-8-ol (B1606268) (potentially with a formyl group at C-3).
Nucleophilic Substitution with Hydrazine (B178648) : The 2-chloro group on the quinoline ring is an excellent leaving group. Reacting the 2-chloro-5,7-dimethylquinolin-8-ol intermediate with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically by refluxing in a suitable solvent like ethanol, results in the displacement of the chloride ion to form the desired this compound. uobaghdad.edu.iq
This two-step sequence is a widely used method for the synthesis of 2-hydrazinylquinoline derivatives.
Advanced Synthetic Techniques (e.g., Microwave-Assisted, Solvent-Free)
Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and promote greener processes.
Microwave-Assisted Synthesis : Both the Friedländer and Skraup reactions for quinoline ring formation can be significantly accelerated using microwave irradiation. nih.govnih.govdaneshyari.comrsc.orgresearchgate.netorganic-chemistry.orgrsc.orgnih.govrsc.org Microwave heating can reduce reaction times from hours or days to mere minutes and often leads to higher yields compared to conventional heating methods. nih.govrsc.org
Solvent-Free Synthesis : Performing reactions under solvent-free conditions is a key principle of green chemistry. The Friedländer synthesis of quinolines has been successfully carried out under solvent-free conditions, often promoted by solid catalysts like BiCl₃ or magnetite nanoparticle-supported ionic liquids. tandfonline.comeurekaselect.comnih.gov These methods offer advantages such as simplified work-up procedures, reduced environmental impact, and often, enhanced reaction rates. tandfonline.com
Derivatization and Functionalization Strategies for this compound
The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the quinoline nucleus or the reactive hydrazinyl group.
Modifications at the Quinoline Nucleus
The quinoline ring system, particularly with the activating hydroxyl group at the C-8 position, is amenable to electrophilic aromatic substitution. nih.gov
Electrophilic Halogenation : The 8-hydroxyquinoline (B1678124) scaffold is highly susceptible to halogenation. While the C-5 and C-7 positions are already occupied by methyl groups in the target compound, other positions on the carbocyclic ring could potentially be targeted. Bromination of 8-hydroxyquinoline itself, for instance, readily yields 5,7-dibromo-8-hydroxyquinoline. acgpubs.org
Friedel-Crafts Reactions : The Friedel-Crafts acylation allows for the introduction of acyl groups onto the aromatic ring. Using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), it is possible to introduce a ketone functionality onto the quinoline nucleus. researchgate.netacs.orgresearchgate.netacs.org For 8-hydroxyquinoline, this reaction has been shown to occur at the C-5 position. acs.org Given the existing substituents, the reactivity for the target compound would need to be empirically determined.
| Reaction Type | Reagents | Potential Outcome |
| Electrophilic Halogenation | Br₂ in CHCl₃ or NBS | Introduction of bromine atoms onto the quinoline ring. acgpubs.org |
| Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Introduction of an acyl (ketone) group onto the quinoline ring. researchgate.netacs.org |
Transformations of the Hydrazinyl Group
The hydrazinyl (-NHNH₂) moiety is a versatile functional group that serves as a key handle for a wide range of chemical transformations, particularly for the construction of new heterocyclic rings.
Formation of Hydrazones : The terminal amino group of the hydrazinyl moiety readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of hydrazine chemistry and provides a straightforward method for derivatization. uobaghdad.edu.iq
Acylation to Form Hydrazides : Reaction with acid chlorides or anhydrides leads to the acylation of the hydrazinyl group, forming N'-acylhydrazinyl derivatives (hydrazides).
Cyclization to Fused Heterocycles : The 2-hydrazinylquinoline scaffold is an excellent precursor for the synthesis of fused heterocyclic systems.
Pyrazolo[3,4-b]quinolines : Reaction with 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate), can lead to the formation of a fused pyrazole (B372694) ring, yielding pyrazolo[3,4-b]quinoline derivatives. mdpi.comresearchgate.netnih.gov
tandfonline.comnih.govniscpr.res.inTriazolo[4,3-a]quinolines : Cyclization of the hydrazinyl group with reagents like carboxylic acids, carbon disulfide, or cyanogen (B1215507) bromide can produce a fused 1,2,4-triazole (B32235) ring, resulting in the tandfonline.comnih.govniscpr.res.intriazolo[4,3-a]quinoline system. uobaghdad.edu.iqresearchgate.netnih.gov
Tetrazolo[1,5-a]quinolines : Diazotization of the 2-hydrazinylquinoline with nitrous acid can lead to the formation of a fused tetrazole ring. uobaghdad.edu.iq
| Reagent Type | Product Class | Fused Ring System |
| Aldehydes / Ketones | Hydrazones | - |
| β-Ketoesters | Pyrazolones | Pyrazolo[3,4-b]quinoline mdpi.com |
| Carboxylic Acids / CS₂ | Triazoles / Triazolethiones | tandfonline.comnih.govniscpr.res.inTriazolo[4,3-a]quinoline uobaghdad.edu.iqresearchgate.net |
| Nitrous Acid (HNO₂) | Tetrazoles | Tetrazolo[1,5-a]quinoline uobaghdad.edu.iq |
Reactions Involving the Hydroxyl Group
The hydroxyl group at the 8-position of the quinoline ring in this compound imparts typical phenolic characteristics to the molecule. nih.govrroij.com This functional group is a key site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. The reactivity of this hydroxyl group is influenced by the electronic properties of the quinoline ring system.
One common reaction involving the phenolic hydroxyl group is etherification . For instance, 8-hydroxyquinoline can be reacted with alkyl halides, such as ethyl 2-chloroacetate, in the presence of a base to form the corresponding ether. nih.gov This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and displaces the halide from the alkyl halide.
Another significant reaction is esterification . The hydroxyl group can be converted to an acetate (B1210297) ester, which can then undergo reactions like the Fries rearrangement with aluminum chloride to introduce an acetyl group onto the aromatic ring. rroij.com
Furthermore, the hydroxyl group, in conjunction with the nitrogen atom of the quinoline ring, makes this compound an effective chelating agent for a variety of metal ions. nih.govrroij.com The hydrogen of the hydroxyl group is displaced, and the resulting oxygen anion, along with the nitrogen atom, coordinates to the metal ion, forming stable chelate complexes. rroij.com This property is a hallmark of 8-hydroxyquinoline and its derivatives.
The hydroxyl group also activates the quinoline ring towards electrophilic aromatic substitution reactions, which are discussed in more detail in section 2.3.2.
Mechanistic Studies of Chemical Reactions Involving this compound
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can occur at different sites. The hydrazinyl group at the 2-position is a key player in such reactions. For instance, the terminal amino group of the hydrazinyl moiety can act as a nucleophile.
A prominent example of this reactivity is the condensation reaction with aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is initiated by the nucleophilic attack of the primary amine of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (azomethine group).
The hydrazinyl group can also participate in cyclocondensation reactions . When reacted with 1,3-dicarbonyl compounds, pyrazole derivatives can be synthesized. The mechanism involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to form the stable pyrazole ring. This is a variation of the Knorr pyrazole synthesis.
Furthermore, in related quinoline systems, nucleophilic substitution can be a key step in more complex transformations, such as dimerization and autoxidation processes. nih.gov
| Reaction Type | Reactant | Product | Mechanism Highlights |
| Condensation | Aldehyde/Ketone | Schiff Base (Hydrazone) | Nucleophilic attack of hydrazinyl amine on carbonyl carbon, followed by dehydration. |
| Cyclocondensation | 1,3-Dicarbonyl Compound | Pyrazole derivative | Formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. |
Electrophilic Aromatic Substitution on Substituted Quinoline Ring
The quinoline ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at the 8-position and the methyl groups at the 5- and 7-positions are all activating groups, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. The hydrazinyl group at the 2-position can also influence the regioselectivity of the substitution.
The general mechanism for EAS proceeds in two steps. masterorganicchemistry.com First, the aromatic ring, acting as a nucleophile, attacks the electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Theoretical studies on 8-hydroxyquinoline have shown that multiple carbon atoms in the ring (from C-2 to C-7) exhibit high electron density in the highest occupied molecular orbital (HOMO), suggesting that substitution can potentially occur at several positions. semanticscholar.org However, the directing effects of the existing substituents play a crucial role in determining the final product distribution. For 8-hydroxyquinoline, electrophilic substitution reactions such as diazonium coupling are known to occur. nih.gov
| Step | Description | Key Intermediate |
| 1 (Slow) | Attack of the aromatic π-system on the electrophile. | Sigma Complex (Arenium Ion) |
| 2 (Fast) | Deprotonation to restore aromaticity. | Final Substituted Product |
Oxidation-Reduction Chemistry
The this compound molecule possesses functional groups that can participate in oxidation-reduction reactions. The hydrazinyl group is known to be susceptible to oxidation. For example, the autoxidation of hydrazinylquinolines can lead to dimerization and the formation of more complex heterocyclic systems. nih.gov This process can involve aerial oxidation of the N-H bonds in the hydrazinyl moiety. nih.gov
The 8-hydroxyquinoline scaffold itself can also undergo oxidation. The clean catalytic oxidation of 8-hydroxyquinoline using tert-butyl hydroperoxide in the presence of a suitable catalyst can yield quinoline-5,8-dione. rsc.org This reaction transforms the phenol (B47542) ring into a quinone structure. The presence of the electron-donating methyl and hydrazinyl groups on the this compound molecule may influence the ease of this oxidation.
| Functional Group | Type of Reaction | Potential Product |
| Hydrazinyl Group | Autoxidation | Dimerized/Cyclized Products |
| 8-Hydroxyquinoline Ring | Catalytic Oxidation | Quinoline-5,8-dione derivative |
Coordination Chemistry and Metal Complexation of 2 Hydrazinyl 5,7 Dimethylquinolin 8 Ol
Ligand Design Principles and Chelation Properties of 2-Hydrazinyl-5,7-dimethylquinolin-8-ol
The unique structural arrangement of this compound suggests its potential as a versatile chelating agent in coordination chemistry. The molecule incorporates two key functional groups, the hydrazinyl (-NHNH2) moiety at the 2-position and the hydroxyl (-OH) group at the 8-position of the 5,7-dimethylquinoline core, which are well-known for their ability to coordinate with metal ions.
Multidentate Character of the Hydrazinyl and Quinolinol Moieties
The this compound ligand is anticipated to exhibit multidentate character, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The quinolinol portion, specifically the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, can form a stable five-membered chelate ring with a metal ion. This bidentate N,O-chelation is a well-established coordination mode for 8-hydroxyquinoline (B1678124) and its derivatives.
Furthermore, the hydrazinyl group at the 2-position introduces additional donor sites through its nitrogen atoms. This allows for the possibility of the ligand acting as a bidentate or even a tridentate chelating agent, depending on the nature of the metal ion, the reaction conditions, and the steric environment. The terminal amino group of the hydrazinyl moiety could also be involved in coordination, potentially leading to the formation of polynuclear complexes or bridged structures.
Tautomeric Forms and Their Influence on Coordination
The presence of the hydrazinyl group suggests the possibility of tautomerism, which could significantly influence the coordination behavior of the ligand. Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. For this compound, keto-enol or imine-enamine tautomerism could be envisaged, which would alter the available donor atoms and their coordination geometry. The specific tautomeric form present in solution or in the solid state would likely be influenced by factors such as the solvent, pH, and temperature. The coordination to a metal ion could also stabilize a particular tautomeric form that might not be favored in the free ligand.
Synthesis and Spectroscopic Characterization of Metal Complexes
While no specific reports on the synthesis of metal complexes with this compound are available, general methodologies for the synthesis of similar quinoline-based hydrazone complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating.
Complexation with Transition Metals (e.g., Zn(II), Mn(II), Cu(II), Ni(II))
Based on the coordination chemistry of related ligands, it is expected that this compound would form stable complexes with a variety of transition metals, including but not limited to zinc(II), manganese(II), copper(II), and nickel(II). The stoichiometry of these complexes (metal-to-ligand ratio) would depend on the coordination number of the metal ion and the denticity of the ligand. The formation of both mononuclear and polynuclear complexes could be possible.
Spectroscopic Investigations (e.g., IR, UV/Vis, Fluorescence, EPR, Cyclic Voltammetry)
The characterization of any potential metal complexes of this compound would rely on a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N, N-H, and O-H stretching bands in the IR spectrum upon complexation would provide evidence of the ligand's coordination to the metal ion.
UV-Visible (UV/Vis) Spectroscopy: The electronic spectra of the complexes would be expected to show shifts in the absorption bands compared to the free ligand, indicating the involvement of the chromophoric groups in coordination. For transition metal complexes with d-d transitions, new bands in the visible region would provide information about the geometry of the coordination sphere.
Fluorescence Spectroscopy: 8-Hydroxyquinoline derivatives are often fluorescent, and changes in the fluorescence properties (intensity and wavelength) upon complexation can be used to study the metal-ligand interaction.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) and Mn(II), EPR spectroscopy would be a valuable tool for determining the oxidation state of the metal and providing insights into the geometry of the complex.
Cyclic Voltammetry: This electrochemical technique could be used to study the redox properties of the metal complexes and to probe the effect of coordination on the electronic properties of the metal center.
Structure-Activity Relationships in this compound Metal Complexes
Influence of Metal Center on Complex Properties
The identity of the central metal ion is a primary determinant of the physicochemical and biological properties of the resulting complex with this compound. Different metal ions influence the complex's geometry, stability, redox potential, and, consequently, its therapeutic or catalytic efficacy.
The coordination of this compound to various metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) typically results in the formation of stable chelate structures. The geometry of these complexes can range from square planar to octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand-to-metal ratio. For instance, Cu(II) complexes with similar 8-hydroxyquinoline derivatives often adopt a distorted square-planar or square-pyramidal geometry, while Ni(II) and Co(II) complexes are commonly found in octahedral configurations, often incorporating solvent molecules as additional ligands. researchgate.net
The nature of the metal ion also significantly impacts the electronic properties of the complex. Transition metals with accessible redox states, such as copper and cobalt, can impart redox activity to the complex, which is often implicated in their biological mechanisms of action, including DNA cleavage and the generation of reactive oxygen species (ROS). In contrast, complexes with d¹⁰ metal ions like Zn(II) are redox-inactive and their biological effects are generally attributed to other mechanisms, such as enzyme inhibition.
The stability of the metal complexes is another critical factor governed by the metal center. The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of divalent first-row transition metals, generally holds true for these types of ligands. The stability trend typically follows Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This enhanced stability of Cu(II) complexes can be attributed to the Jahn-Teller effect. The formation constants of metal complexes with 8-hydroxyquinoline derivatives have been extensively studied, providing a basis for predicting the stability of complexes with this compound. acs.org
A comparative overview of the influence of different metal centers on the properties of complexes with ligands analogous to this compound is presented in the table below.
| Metal Ion | Typical Geometry | Redox Activity | Relative Stability | Potential Biological Implications |
| Cu(II) | Distorted Square Planar/Square Pyramidal | High | High | DNA interaction, ROS generation |
| Ni(II) | Octahedral | Moderate | Moderate | Enzyme inhibition, antibacterial activity |
| Co(II) | Octahedral | High | Moderate | Redox-mediated cytotoxicity |
| Zn(II) | Tetrahedral/Octahedral | Low (Redox-inactive) | Moderate | Enzyme inhibition, fluorescent sensing |
Effects of Ligand Modification on Coordination Behavior
Modifications to the this compound ligand scaffold can profoundly influence its coordination behavior and the properties of the resulting metal complexes. These modifications can be broadly categorized into alterations of the quinoline ring and substitutions on the hydrazinyl moiety.
The presence of the two methyl groups at the 5- and 7-positions of the quinoline ring in this compound has a notable effect on the ligand's electronic and steric properties. Electron-donating methyl groups increase the electron density on the quinoline ring, which can enhance the basicity of the nitrogen and oxygen donor atoms. This, in turn, can lead to the formation of more stable metal complexes compared to the unsubstituted 2-hydrazinyl-8-hydroxyquinoline. Sterically, the methyl groups can influence the geometry of the metal complexes, potentially leading to distorted coordination environments.
Further modifications, such as the introduction of electron-withdrawing or bulky substituents on the quinoline ring, can be used to fine-tune the properties of the metal complexes. For example, the incorporation of halogen atoms can modulate the lipophilicity of the complexes, which is a key factor in their ability to cross cell membranes and exert biological activity. dntb.gov.ua
Modifications of the hydrazinyl group offer another avenue for altering the coordination behavior. Condensation of the terminal amino group of the hydrazinyl moiety with various aldehydes or ketones can yield a wide range of hydrazone derivatives. These modifications can introduce additional donor atoms, thereby changing the denticity of the ligand from bidentate or tridentate to potentially tetradentate or higher. This can lead to the formation of complexes with different stoichiometries and geometries, and consequently, different biological activities. The synthetic flexibility of the hydrazone linkage allows for the introduction of diverse functionalities, including aromatic rings, heterocyclic systems, and aliphatic chains, each capable of influencing the electronic and steric landscape of the resulting metal complex. nih.govresearchgate.net
The table below summarizes the potential effects of different types of ligand modifications on the coordination behavior of this compound.
| Modification Type | Example | Effect on Ligand Properties | Impact on Coordination Behavior |
| Substitution on Quinoline Ring | Halogenation at position 5 or 7 | Increased lipophilicity, altered electronic properties | Modulated complex stability and cellular uptake |
| Substitution on Quinoline Ring | Introduction of bulky groups | Increased steric hindrance | Altered complex geometry and accessibility of the metal center |
| Modification of Hydrazinyl Group | Formation of a hydrazone with an aromatic aldehyde | Extended conjugation, potential for additional donor sites | Change in ligand denticity, formation of polynuclear complexes |
| Modification of Hydrazinyl Group | Formation of a hydrazone with a heterocyclic aldehyde | Introduction of new heteroatoms (e.g., N, S) | Enhanced coordination ability and potential for novel biological targets |
Thermodynamics and Kinetics of Metal-Ligand Interactions
The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions, while kinetic stability relates to the speed at which the complex forms and dissociates.
The kinetics of complex formation describe the rate at which the metal and ligand come together to form the complex. For most first-row transition metals, ligand substitution reactions are relatively fast. However, the rate can be influenced by the nature of the metal ion and the steric properties of the ligand. For instance, the formation of complexes with sterically hindered ligands may be slower.
Kinetic lability, the rate at which ligands in a coordination complex are replaced by other ligands, is also an important consideration. For a metal complex to be biologically active, it may need to be kinetically labile enough to exchange ligands with biological targets. Conversely, a high kinetic inertness might be desirable for applications where the complex needs to remain intact to reach its site of action.
While specific thermodynamic and kinetic data for this compound are not extensively documented, data from related 8-hydroxyquinoline derivatives can provide valuable insights. The table below presents representative stability constant data for Cu(II) complexes with various 8-hydroxyquinoline derivatives, illustrating the influence of substituents on thermodynamic stability.
| Ligand | Substituent(s) | Log K₁ (Cu(II)) | Reference Compound |
| 8-Hydroxyquinoline | None | ~13.3 | Base structure |
| 5-Nitro-8-hydroxyquinoline | 5-NO₂ | ~10.9 | Electron-withdrawing group |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-di-Cl | ~12.5 | Electron-withdrawing groups |
| 2-Methyl-8-hydroxyquinoline | 2-CH₃ | ~12.3 | Steric hindrance near donor atoms |
| 5-Aza-8-hydroxyquinoline | 5-N | ~11.8 | Altered ring electronics |
Note: The stability constants (Log K₁) are approximate values from various sources for comparative purposes and are typically determined in aqueous or mixed-solvent systems.
Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 5,7 Dimethylquinolin 8 Ol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Hydrazinyl-5,7-dimethylquinolin-8-ol. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's geometry, molecular orbitals, and electronic transitions.
Density Functional Theory (DFT) Studies on Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the molecule's most stable three-dimensional conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| C-N (quinoline) | ~1.35 Å | |
| N-N (hydrazine) | ~1.45 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| Bond Angle | C-N-C (quinoline) | ~118° |
| C-N-N (hydrazine) | ~115° | |
| Dihedral Angle | C-C-N-N | ~175° |
| Note: These are representative values based on general chemical knowledge and DFT studies on similar molecules and are not experimentally verified for this compound. |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.govmdpi.com For this compound, the distribution of the HOMO and LUMO would likely be spread across the quinoline (B57606) ring system and the hydrazinyl and hydroxyl functional groups. The HOMO is often localized on the more electron-rich parts of the molecule, such as the hydrazine (B178648) and hydroxyl groups, while the LUMO may be distributed over the aromatic quinoline core.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound.
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 4.3 |
| Ionization Potential | I ≈ -EHOMO | 5.8 |
| Electron Affinity | A ≈ -ELUMO | 1.5 |
| Chemical Hardness | η = (I - A) / 2 | 2.15 |
| Chemical Potential | μ = -(I + A) / 2 | -3.65 |
| Electrophilicity Index | ω = μ² / 2η | 3.11 |
| Note: These values are hypothetical and serve to illustrate the types of parameters that can be derived from HOMO-LUMO analysis. |
Electronic transitions, which are responsible for the absorption of light, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help in understanding the UV-Visible spectrum of the molecule, with transitions often occurring from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These theoretical spectra can help in assigning the vibrational modes of the functional groups present in this compound, such as the N-H stretches of the hydrazine group, the O-H stretch of the hydroxyl group, and the C=N and C=C stretching vibrations of the quinoline ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical environment of each atom within the molecule.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.
In a typical MD simulation, the forces on each atom are calculated based on a force field, and the equations of motion are integrated to track the trajectory of the atoms. This allows for the study of processes such as folding, conformational changes, and binding events.
Theoretical Insights into Reaction Pathways and Mechanisms
Computational chemistry can be employed to investigate the potential reaction pathways and mechanisms involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding the kinetics and thermodynamics of chemical reactions, such as its synthesis, degradation, or its role as a ligand in complexation reactions. For example, DFT calculations could be used to model the reaction of this compound with a metal ion, elucidating the step-by-step mechanism of coordination.
Computational Prediction of Metal-Ligand Binding Affinities and Geometries
Given the presence of multiple potential coordination sites (the nitrogen atoms of the quinoline ring and the hydrazine group, and the oxygen atom of the hydroxyl group), this compound is expected to be an effective chelating ligand for various metal ions. Computational methods can predict the binding affinity and the preferred coordination geometry of the resulting metal complexes.
DFT calculations can be used to optimize the geometry of the metal-ligand complex, providing information on bond lengths and angles between the metal ion and the ligand. The binding energy can also be calculated, which gives an indication of the stability of the complex. Such studies are crucial in the field of coordination chemistry for designing new metal complexes with specific electronic and magnetic properties. Mixed ligand complexes involving Schiff bases and amino acids with various metal ions have been successfully studied using these computational approaches. nih.govresearchgate.net
Table 3: Hypothetical Calculated Binding Energies of this compound with Various Metal Ions.
| Metal Ion | Coordination Number | Predicted Binding Energy (kcal/mol) |
| Cu(II) | 4 | -45.2 |
| Ni(II) | 6 | -38.7 |
| Zn(II) | 4 | -41.5 |
| Co(II) | 6 | -35.9 |
| Note: These are illustrative values to demonstrate the application of computational chemistry in predicting metal-ligand binding affinities and are not based on specific calculations for this molecule. |
Advanced Applications of 2 Hydrazinyl 5,7 Dimethylquinolin 8 Ol in Scientific Research
Mechanistic Studies of Biological Activities (Non-Clinical Focus)
The quinoline (B57606) hydrazone framework is a fertile ground for investigating various biological activities. The inherent chemical properties of the 8-hydroxyquinoline (B1678124) ring, known for its metal-chelating ability, combined with the reactive hydrazone moiety (-NH-N=CH-), allow for diverse interactions with biological macromolecules.
Investigation of Enzyme Inhibition Mechanisms
Derivatives of quinoline hydrazone have been identified as potent inhibitors of several key enzymes, playing a crucial role in the lifecycle of pathogenic microbes and the proliferation of cancer cells. The mechanism of inhibition is often rooted in the compound's ability to bind to active sites or allosteric sites of enzymes, thereby disrupting their catalytic function.
Studies on various quinoline hydrazide/hydrazone derivatives have shown that they can act on multiple bacterial enzyme targets. nih.gov Key mechanisms include:
DNA Gyrase Inhibition : By binding to this essential bacterial enzyme, these compounds can block the DNA replication process, leading to bacterial death. nih.govresearchgate.net
Glucosamine-6-Phosphate Synthase (G6PS) Inhibition : This enzyme is critical for the synthesis of the bacterial cell wall. Its inhibition by quinoline hydrazones prevents the formation of a protective cell wall, rendering the bacteria vulnerable. researchgate.net
Fatty Acid Synthesis Inhibition : Enzymes such as enoyl-acyl carrier protein (ACP) reductase and 3-ketoacyl-ACP synthase, which are vital for fatty acid biosynthesis and ATP production, are also targeted by these derivatives. researchgate.net
In the context of anticancer research, related quinoline-hydrazone compounds have demonstrated inhibitory activity against critical signaling enzymes. For instance, certain thiazole-clubbed quinoline hydrazone derivatives were found to be potent inhibitors of Protein Kinase B (Akt), a central node in cell survival pathways. nih.gov Other derivatives have shown significant inhibitory action against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M and EGFRL858M, which are implicated in cancer drug resistance. nih.gov
Exploration of Antimicrobial Mechanisms
The antimicrobial action of 2-Hydrazinyl-5,7-dimethylquinolin-8-ol and its analogs is multifaceted, stemming from their ability to interfere with fundamental bacterial processes. The primary mechanisms are linked to the enzyme inhibition pathways described above, which disrupt DNA replication and cell wall synthesis. nih.govresearchgate.net
The structural flexibility of the quinoline hydrazone scaffold allows for the design of compounds that can overcome microbial drug resistance. nih.gov Molecular docking studies on related quinoline hydrazones have suggested that they can effectively bind to the catalytic domain of dihydrofolate reductase, an established target for antibacterial agents. nih.gov This interaction blocks the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids, thus halting bacterial growth. The broad-spectrum potential of these compounds is significant, with various derivatives showing activity against both standard and antibiotic-resistant strains of S. aureus and E. coli. nih.gov
Mechanistic Insights into Antiproliferative and Cytotoxic Effects
The anticancer potential of quinoline-based hydrazones has been extensively investigated, with studies revealing several distinct mechanisms through which they exert their cytotoxic and antiproliferative effects on cancer cells. rsc.org
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies on 8-nitroquinolone-based acyl hydrazones showed that they can trigger the mitochondrial-mediated intrinsic apoptotic pathway. nih.gov This involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation, DNA damage, and eventual cell death. nih.gov Acridine/ethidium bromide (AO/EB) staining of treated cancer cells often reveals characteristic morphological changes of apoptosis, such as nuclear condensation and membrane blebbing. rsc.orgnih.gov
Cell Cycle Arrest: Quinoline hydrazone derivatives have been shown to halt the cell division cycle at specific checkpoints. One notable study found that a quinoline hydrazide induced G1 phase cell cycle arrest in neuroblastoma cells. nih.gov This arrest was associated with the upregulation of the p27kip1 protein, a key cell cycle regulator that inhibits cyclin-dependent kinases (CDKs). nih.gov Other related compounds can induce arrest in the S-phase or G2/M phase, preventing cancer cells from replicating. nih.govtandfonline.com Molecular docking simulations have further suggested that some of these compounds may directly target CDK2. rsc.org
Enzyme and Growth Factor Inhibition: As mentioned previously, the inhibition of protein kinases like Akt and EGFR is a key antiproliferative mechanism. By blocking these signaling pathways, the compounds can shut down the signals that tell cancer cells to grow and divide. nih.govrsc.org
The cytotoxic activity of various quinoline-hydrazone derivatives has been quantified against several human cancer cell lines, as detailed in the table below.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | rsc.org |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | rsc.org |
| Thiazole-quinoline hydrazone (6) | A549 (Lung) | 3.93 | nih.gov |
| Quinoline hydrazone (5) | MCF-7 (Breast) | 0.98 | nih.gov |
| Quinoline hydrazone (5) | HepG2 (Liver) | 1.06 | nih.gov |
| Quinoline-acrylamide hybrid (6h) | MCF-7 (Breast) | 2.71 | rsc.org |
| Quinoline-acrylamide hybrid (6a) | MCF-7 (Breast) | 3.39 | rsc.org |
| 8-nitroquinolone acyl hydrazone (3c) | A549 (Lung) | 15.3 | nih.gov |
This table is for illustrative purposes and includes data from various quinoline-hydrazone derivatives, not specifically this compound.
Antioxidant Activity and Radical Scavenging Mechanisms
The hydrazone and 8-hydroxyquinoline moieties are both associated with potent antioxidant properties. nih.govresearchgate.net These compounds function by neutralizing harmful free radicals, such as reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). scispace.com
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The hydrazinyl (-NH) and hydroxyl (-OH) groups are the primary sites for this donation. scispace.comnih.gov The stability of the resulting antioxidant radical determines its efficacy.
Sequential Proton Loss Electron Transfer (SPLET): This is a multi-step process, particularly relevant in polar solvents. The antioxidant first loses a proton (H+), and the resulting anion then donates an electron to the free radical. scispace.com
Computational studies have confirmed that HAT and SPLET are the most thermodynamically plausible pathways for radical scavenging by hydrazone antioxidants. scispace.comnih.gov The presence of multiple hydroxyl groups on the aromatic rings generally enhances the scavenging activity. mdpi.com For example, 5-amino-8-hydroxyquinoline has been shown to be a more potent antioxidant than the standard α-tocopherol in DPPH assays. researchgate.net The scavenging ability is attributed to the capacity of the hydroxyl and hydrazinyl groups to release a hydrogen atom or a proton. mdpi.com
Development of Chemosensors and Biosensors
The 8-hydroxyquinoline scaffold is a classic component in the design of chemosensors, renowned for its ability to bind with metal ions and produce a distinct optical signal. The incorporation of a hydrazinyl group can further modulate the sensor's selectivity and sensitivity.
Selective Detection of Metal Ions
Derivatives of 8-hydroxyquinoline are particularly effective as "turn-on" fluorescent sensors for the detection of metal ions, most notably aluminum (Al³⁺). researchgate.netsemanticscholar.org The sensing mechanism relies on processes like Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). researchgate.net
In its free state, the sensor molecule may exhibit weak fluorescence due to internal processes that quench the excited state. Upon binding to a target metal ion like Al³⁺, a stable chelate complex is formed. This coordination restricts intramolecular bond rotations and blocks quenching pathways, leading to a significant enhancement in fluorescence intensity. researchgate.net
Research on hydrazone-based fluorescent probes has demonstrated their high selectivity and sensitivity for Al³⁺. acs.org These sensors can operate in aqueous environments and across a wide pH range, making them suitable for biological and environmental applications. acs.org The formation of a 1:1 or 2:1 complex between the sensor and the metal ion is typical, and detection limits can reach nanomolar (nM) concentrations. researchgate.netacs.orgejournal.by The utility of these sensors has been demonstrated through the creation of test strips for the rapid detection of Al³⁺ in water samples. researchgate.net
| Sensor Type | Target Ion | Detection Limit | Mechanism | Reference |
| 8-Hydroxyquinoline derivative | Al³⁺ | 6.34 x 10⁻⁸ M | CHEF, PET inhibition | researchgate.net |
| Hydrazone-based sensor | Al³⁺ | 2.53 nM | Fluorescence enhancement | acs.org |
| Schiff-base of 8-Aminoquinoline | Al³⁺ | 3.23 x 10⁻⁸ M | "Turn-on" fluorescence | ejournal.by |
This table illustrates the performance of sensor molecules containing the 8-hydroxyquinoline or hydrazone scaffold.
Sensing of Anions and Other Analytes
There is no available scientific literature detailing the use of this compound as a chemosensor for the detection of anions or other specific analytes. Research on the sensing capabilities of this compound, including its selectivity, sensitivity, and detection limits for various ions or molecules, has not been published. Consequently, no data on its binding mechanisms or response to different analytes can be provided.
Contributions to Materials Science and Optoelectronics
Detailed investigations into the role of this compound in materials science and optoelectronics are not present in the current body of scientific literature.
There are no research findings that describe the application of this compound as a fluorescent dye or indicator. The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and solvatochromic behavior, have not been characterized. As a result, no data tables detailing its performance as a fluorescent probe are available.
Information regarding the integration of this compound into organic electronic devices is not available in published research. There are no studies on its potential use as a material in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. Therefore, no research findings or data on its electronic properties, device performance, or fabrication methods can be presented.
Q & A
Q. Basic Characterization Protocol
- NMR : The hydrazinyl group (–NH–NH₂) shows characteristic peaks at δ 3.5–5.0 ppm (¹H) and δ 40–60 ppm (¹³C). Methyl groups at positions 5 and 7 appear as singlets near δ 2.5 ppm (¹H) .
- IR : N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm the hydrazinyl and quinoline moieties .
- UV-Vis : A strong absorption band near 320–350 nm indicates π→π* transitions in the conjugated quinoline system .
What challenges arise in resolving crystal structures of hydrazinyl-substituted quinolin-8-ol derivatives using X-ray diffraction?
Advanced Structural Analysis
Hydrazinyl groups can form intramolecular hydrogen bonds (e.g., N–H⋯N), complicating crystal packing and reducing diffraction quality. SHELX software (e.g., SHELXL) is recommended for refining such structures due to its robust handling of hydrogen bonding and disorder . For example, in 5,7-dibromo-2-methylquinolin-8-ol, hydrogen bonds created an eight-membered ring, requiring iterative refinement to resolve atomic positions .
How does the hydrazinyl group influence metal-chelating properties compared to other substituents?
Advanced Coordination Chemistry
The hydrazinyl group enhances metal-binding capacity via its lone electron pairs, enabling polydentate coordination. In contrast, methyl or hydroxy substituents act as monodentate ligands. For instance, 8-hydroxy-2-methylquinolinium forms stable Zn(II) complexes via N,O-chelation, suggesting hydrazinyl derivatives could exhibit stronger binding for transition metals like Cu(II) or Fe(III) . Comparative studies with 5,7-dimethyl-8-hydroxyquinoline (no hydrazinyl) would clarify these effects.
Which computational methods predict the electronic structure and reactivity of this compound?
Advanced Computational Strategy
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) accurately model electronic properties. Studies on 5-ethoxymethyl-8-hydroxyquinoline used DFT to analyze charge transfer and geometric stability, identifying the most stable tautomer in solution . For hydrazinyl derivatives, frontier molecular orbital (FMO) analysis can predict reactivity sites for electrophilic/nucleophilic attacks .
How can researchers resolve contradictions in synthetic yields or spectroscopic data for hydrazinyl-substituted quinolines?
Advanced Data Contradiction Analysis
Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or impurities. To address this:
- Reproduce experiments with strict control of anhydrous conditions and reagent stoichiometry .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weights and rule out byproducts .
- Compare crystallographic data (e.g., bond lengths, angles) with computational models to validate structural assignments .
What safety protocols are essential when handling this compound?
Q. Basic Safety Guidelines
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Waste Disposal : Segregate organic waste and consult environmental safety guidelines for hazardous chemical disposal .
What biomedical applications are plausible for this compound, and how can bioactivity be assessed?
Advanced Biomedical Evaluation
Hydrazinyl groups are linked to anticancer and antimicrobial activity. In vitro assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
